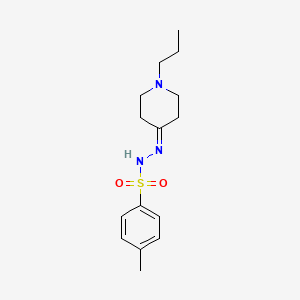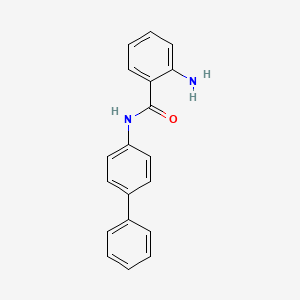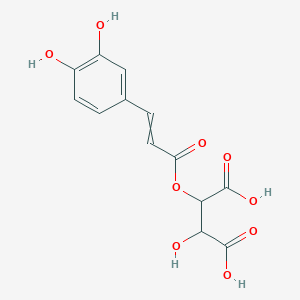
4-methyl-N'-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C16H23N3O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzenesulfonohydrazide group, and a propyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N’-propylpiperidine-4-carbohydrazide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonohydrazides.
Applications De Recherche Scientifique
4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:
4-methyl-N’-(1-propylpiperidin-4-ylidene)benzohydrazide: Similar structure but lacks the sulfonohydrazide group.
N-(1-methylpiperidin-4-ylidene)hydroxylamine: Contains a piperidine ring but differs in the functional groups attached.
The uniqueness of 4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H23N3O2S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-methyl-N-[(1-propylpiperidin-4-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C15H23N3O2S/c1-3-10-18-11-8-14(9-12-18)16-17-21(19,20)15-6-4-13(2)5-7-15/h4-7,17H,3,8-12H2,1-2H3 |
Clé InChI |
YGKVABICYIWSKD-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)C)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({[4-(heptyloxy)phenyl]carbonyl}amino)-2-methylphenyl]furan-2-carboxamide](/img/structure/B15150807.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide](/img/structure/B15150815.png)
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate](/img/structure/B15150821.png)
![2-[3-(3-Methoxy-phenyl)-allylidene]-malonic acid](/img/structure/B15150829.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15150837.png)

![[4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid](/img/structure/B15150845.png)
![3-[({4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]-N,N,N-trimethylpropan-1-aminium](/img/structure/B15150850.png)
![N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15150870.png)

![4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)

![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)
